Cas no 2279124-48-8 (1-(4-Butoxyphenyl)pyrrolidin-2-one)

1-(4-Butoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-(4-Butoxyphenyl)pyrrolidin-2-one
- starbld0044055
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- インチ: 1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3
- InChIKey: VLCXMDKQYFJWRU-UHFFFAOYSA-N
- SMILES: O=C1CCCN1C1C=CC(=CC=1)OCCCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 247
- XLogP3: 2.6
- トポロジー分子極性表面積: 29.5
1-(4-Butoxyphenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB561642-5g |
1-(4-Butoxyphenyl)pyrrolidin-2-one; . |
2279124-48-8 | 5g |
€637.00 | 2024-08-02 | ||
abcr | AB561642-500mg |
1-(4-Butoxyphenyl)pyrrolidin-2-one; . |
2279124-48-8 | 500mg |
€205.00 | 2024-08-02 | ||
abcr | AB561642-1g |
1-(4-Butoxyphenyl)pyrrolidin-2-one; . |
2279124-48-8 | 1g |
€237.00 | 2024-08-02 |
1-(4-Butoxyphenyl)pyrrolidin-2-one 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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1-(4-Butoxyphenyl)pyrrolidin-2-oneに関する追加情報
1-(4-Butoxyphenyl)pyrrolidin-2-one: A Comprehensive Overview
The compound 1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS No. 2279124-48-8) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its pyrrolidinone ring fused with a phenyl group substituted with a butoxy moiety. The butoxyphenyl group introduces interesting electronic and steric properties, making this compound a versatile building block for various applications.
Recent studies have highlighted the potential of 1-(4-Butoxyphenyl)pyrrolidin-2-one as a precursor for the synthesis of bioactive molecules. Its pyrrolidinone core is known to exhibit moderate to high stability under physiological conditions, making it an attractive scaffold for drug design. Researchers have explored its ability to act as a template for constructing complex molecular architectures, including macrocycles and supramolecular assemblies.
The synthesis of 1-(4-Butoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions, often leveraging the versatility of palladium-catalyzed cross-coupling reactions. The incorporation of the butoxyphenyl group is achieved through nucleophilic aromatic substitution or Suzuki coupling, depending on the desired regioselectivity. The compound's preparation has been optimized in recent years to improve yield and purity, with green chemistry principles increasingly being adopted to minimize environmental impact.
In terms of pharmacological activity, 1-(4-Butoxyphenyl)pyrrolidin-2-one has shown promise in preclinical studies as an inhibitor of certain enzyme systems. Its ability to modulate enzyme activity is attributed to the electronic properties of the butoxyphenyl substituent, which facilitates favorable interactions with target proteins. Additionally, the compound has been investigated for its potential anti-inflammatory and antioxidant properties, with encouraging results reported in vitro.
The application of 1-(4-Butoxyphenyl)pyrrolidin-2-one extends beyond pharmacology into materials science. Its rigid structure and functional groups make it an ideal candidate for the development of advanced materials such as stimuli-responsive polymers and self-healing materials. Recent advancements in 3D printing technology have also explored the use of this compound as a component in bioinks, owing to its biocompatibility and tunable mechanical properties.
From an environmental perspective, the ecological footprint of 1-(4-Butoxyphenyl)pyrrolidin-2-one has been a topic of interest. Studies have demonstrated that its degradation pathways under aerobic conditions are efficient, with minimal persistence in aquatic environments. This aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, 1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS No. 2279124-48-8) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool for researchers aiming to develop innovative solutions in drug discovery, material science, and beyond. As research continues to uncover new potentials for this compound, its role in advancing scientific frontiers is expected to grow significantly.
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